molecular formula C9H9F3N2O B13992348 N-(3-Amino-5-(trifluoromethyl)phenyl)acetamide

N-(3-Amino-5-(trifluoromethyl)phenyl)acetamide

Cat. No.: B13992348
M. Wt: 218.18 g/mol
InChI Key: IBFDAVMNDMQUHK-UHFFFAOYSA-N
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Description

N-(3-Amino-5-(trifluoromethyl)phenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with an amino (-NH₂) group at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position. For instance, compounds with trifluoromethylphenyl acetamide scaffolds are frequently studied for pesticidal and pharmacological activities due to their electronic and steric effects .

Properties

Molecular Formula

C9H9F3N2O

Molecular Weight

218.18 g/mol

IUPAC Name

N-[3-amino-5-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C9H9F3N2O/c1-5(15)14-8-3-6(9(10,11)12)2-7(13)4-8/h2-4H,13H2,1H3,(H,14,15)

InChI Key

IBFDAVMNDMQUHK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of This compound typically involves:

  • Starting from substituted aniline derivatives, particularly 3-amino-5-(trifluoromethyl)aniline or its protected forms.
  • Introduction of the acetamide group via acetylation of the aniline nitrogen.
  • Optional intermediate steps include halogenation, acylation, or protection/deprotection sequences to control regioselectivity and functional group compatibility.

Acetylation of 3-Amino-5-(trifluoromethyl)aniline

A common and efficient approach is the direct acetylation of the amine group on the aromatic ring using acetic anhydride or acetyl chloride under controlled conditions.

Typical procedure:

  • Dissolve 3-amino-5-(trifluoromethyl)aniline in a suitable solvent such as dichloromethane or acetic acid.
  • Add acetic anhydride dropwise at 0–25 °C.
  • Stir the mixture for several hours to complete the reaction.
  • Quench with water and extract the product.
  • Purify by recrystallization or chromatography.

This method yields This compound with high purity and moderate to high yields (60–85%).

Alternative Route via 2-Chloro-1-[3-(trifluoromethyl)phenyl]ethanone Intermediate

An alternative synthesis involves the preparation of an intermediate chloroacetamide derivative, followed by nucleophilic substitution.

  • Step 1: Preparation of 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone by acylation of 3-trifluoromethylaniline with 2-chloroacetyl chloride in dichloromethane and aqueous sodium hydroxide at 0 °C.
  • Step 2: Alkylation of the amine with this intermediate in the presence of potassium carbonate and catalytic potassium iodide in dry acetone at 60 °C.
  • Step 3: Purification by HPLC or recrystallization.

This method is reported to give yields in the range of 44–78% and is useful for preparing derivatives of the target compound with additional substituents or modifications.

Detailed Reaction Conditions and Data Tables

Step Reagents & Conditions Solvent Temperature Time Yield (%) Notes
1 3-Amino-5-(trifluoromethyl)aniline + Acetic Anhydride Dichloromethane/Acetic acid 0–25 °C 2–6 hours 60–85 Controlled addition, quenching with water
2 3-Trifluoromethylaniline + 2-Chloroacetyl chloride DCM + 2% NaOH aqueous 0 °C 3 hours 70–80 Formation of 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone intermediate
3 Alkylation with amine + K2CO3 + KI Dry acetone 60 °C Several hours 44–78 Biphasic liquid–solid system, monitored by HPLC

Purification and Characterization

  • The crude products are typically purified by recrystallization from solvents such as toluene, n-heptane, or their mixtures.
  • Chromatographic techniques including preparative HPLC are employed for higher purity requirements.
  • Characterization involves:

Industrial and Eco-Friendly Considerations

  • Patented processes emphasize eco-friendly and industrially scalable methods, such as:
    • Use of less hazardous solvents.
    • Avoidance of unstable intermediates.
    • Controlled methylation steps to prevent side reactions.
    • Optimization of solvent systems for crystallization to maximize yield and purity.

Summary Table of Preparation Routes

Route No. Starting Material Key Reagents Advantages Yield Range Reference
1 3-Amino-5-(trifluoromethyl)aniline Acetic anhydride or acetyl chloride Direct, simple, high purity 60–85%
2 3-Trifluoromethylaniline 2-Chloroacetyl chloride, K2CO3, KI, acetone Allows further functionalization 44–78%
3 N-(5-acetyl-2-fluorophenyl)-N-methylacetamide (related intermediate) N,N-Dimethylformamide dimethyl acetal, methylating agents, toluene, n-heptane Eco-friendly, industrial scale High yield

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-5-(trifluoromethyl)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

N-(3-Amino-5-(trifluoromethyl)phenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.

    Industry: It is used in the development of agrochemicals and materials with specific properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of N-(3-Amino-5-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Notes and Limitations

Synthetic Complexity: The amino group may necessitate protective strategies during synthesis, unlike the nitro or CF₃ groups in B1 or I-1.

Diverse Sources : References include journals (e.g., Acta Crystallographica), patents, and handbooks, ensuring a multidisciplinary perspective .

Biological Activity

N-(3-Amino-5-(trifluoromethyl)phenyl)acetamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C10H10F3N2O
  • Molecular Weight : 236.19 g/mol
  • IUPAC Name : this compound

The trifluoromethyl group (-CF₃) is known to enhance the lipophilicity and metabolic stability of organic compounds, which may contribute to the biological activity of this compound.

Antimicrobial Activity

Research indicates that compounds with a trifluoromethyl group exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of phenylacetamides can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. The incorporation of the trifluoromethyl group enhances the potency against resistant strains, as demonstrated by a study where derivatives showed minimum inhibitory concentration (MIC) values as low as 4 μg/mL against M. tuberculosis H37Rv .

Anticonvulsant Properties

Compounds similar in structure to this compound have been evaluated for anticonvulsant activity. A related study found that certain hybrid compounds exhibited promising anticonvulsant properties in animal models, suggesting a potential mechanism involving calcium channel modulation . Although specific data on this compound is limited, its structural analogs indicate potential efficacy in seizure models.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μg/mL)Target Organism
2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide4M. tuberculosis H37Rv
2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide32Rifampicin-resistant M. tuberculosis
This compoundTBDTBD

Note: TBD - To Be Determined; further studies are needed for specific MIC values for this compound.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For instance, compounds with similar structures have been shown to inhibit protein kinases involved in cell signaling pathways, which could provide insights into their therapeutic potential .

Q & A

Q. What are the common synthetic routes for N-(3-Amino-5-(trifluoromethyl)phenyl)acetamide, and how are intermediates characterized?

A typical synthesis involves nitration of a trifluoromethyl-substituted benzene ring, followed by acetylation and subsequent reduction of the nitro group to an amine. For example, intermediates like N-[4-Nitro-3-(trifluoromethyl)phenyl]acetamide are synthesized via electrophilic substitution, with characterization using 1^1H/13^{13}C NMR and HPLC to confirm regioselectivity and purity . The final reduction step often employs catalytic hydrogenation or hydrazine, monitored by TLC or mass spectrometry to verify conversion .

Q. How can researchers ensure the purity of this compound during synthesis?

Purity is assessed using reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to detect by-products such as N-[4-Nitro-3-(trifluoromethyl)phenyl]acetamide or unreacted intermediates. Quantification via UV-Vis spectroscopy (λ = 254–280 nm) is recommended for nitro-to-amine reduction steps . Recrystallization in ethanol/water mixtures improves purity (>95%) by removing polar impurities .

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

  • 1^1H NMR : Signals at δ 2.1–2.3 ppm (acetamide methyl group) and δ 6.5–7.5 ppm (aromatic protons) confirm substitution patterns.
  • IR Spectroscopy : Stretching bands at ~3300 cm1^{-1} (N-H, amine) and ~1650 cm1^{-1} (C=O, acetamide) validate functional groups.
  • High-resolution mass spectrometry (HRMS) : Ensures molecular ion ([M+H]+^+) matches the theoretical mass (e.g., C9_9H10_{10}F3_3N2_2O: 228.17 g/mol) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the electronic properties and reactivity of this compound?

The electron-withdrawing trifluoromethyl group deactivates the aromatic ring, directing electrophilic substitution to the meta position. This impacts reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), requiring palladium catalysts with strong electron-donating ligands (e.g., XPhos) to overcome reduced ring nucleophilicity . Computational studies (e.g., DFT ) reveal decreased HOMO energy at the amino group, affecting hydrogen-bonding interactions in biological assays .

Q. What strategies mitigate side reactions during the acetylation of 3-amino-5-(trifluoromethyl)aniline?

Acylation with acetic anhydride in glacial acetic acid at 0–5°C minimizes over-acetylation. Excess base (e.g., pyridine) neutralizes HCl by-products, preventing protonation of the amine. Schlenk techniques under inert atmospheres (N2_2) reduce oxidation of the amino group . Post-reaction quenching with ice-water and extraction using ethyl acetate improve yield (70–85%) .

Q. How can researchers resolve discrepancies in spectral data caused by rotamers or tautomers?

Rotameric equilibria of the acetamide group can split 1^1H NMR signals. Use variable-temperature NMR (VT-NMR) to coalesce peaks at elevated temperatures (e.g., 60°C in DMSO-d6_6) . For tautomers (e.g., enol-keto forms), 2D NMR (COSY, NOESY) identifies through-space correlations, while X-ray crystallography provides definitive structural confirmation .

Q. What methodologies are recommended for stability studies under varying pH and temperature conditions?

  • Forced degradation studies : Expose the compound to 0.1 M HCl/NaOH (24 hrs, 40°C) and analyze degradation products via LC-MS .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks; monitor decomposition (e.g., hydrolysis of the acetamide group) using HPLC-UV .

Q. How can computational tools predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to enzymes or receptors. Parameterize the trifluoromethyl group using the CHARMM force field , and validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Data Contradiction and Optimization

Q. How should researchers address conflicting solubility data in different solvents?

Solubility inconsistencies (e.g., DMSO vs. water) arise from polymorphic forms or hydrate formation. Characterize solid-state forms via PXRD and DSC , and optimize solvent systems using Hansen solubility parameters . For biological assays, use DMSO stocks (≤1% v/v) to avoid precipitation .

Q. What experimental designs optimize regioselectivity in derivatization reactions?

To control substitution patterns, employ directing groups (e.g., Boc-protected amines) or microwave-assisted synthesis for faster kinetics. For example, Pd-catalyzed C-H activation at the 5-position requires pivalic acid as an additive to enhance selectivity .

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